molecular formula C18H17ClN4O3S B12034085 5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 478254-45-4

5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12034085
CAS No.: 478254-45-4
M. Wt: 404.9 g/mol
InChI Key: MZHVBQWTFKCBSL-KEBDBYFISA-N
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Description

5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions:

    Hydrosulfide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can occur, particularly at the phenyl rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.

    Enzyme Inhibition: Can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,4,6-trimethoxyphenyl)-1,2,4-triazole-3-thiol

Uniqueness

  • Structural Complexity : The presence of both 2-chlorophenyl and 2,4,6-trimethoxyphenyl groups makes it structurally unique.
  • Biological Activity : Exhibits a distinct profile of biological activities compared to similar compounds.
  • Versatility : Its ability to undergo various chemical reactions and form diverse derivatives enhances its applicability in different fields.

Biological Activity

The compound 5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule characterized by its unique structural framework that includes a triazole ring, a hydrosulfide functional group, and multiple methoxy substitutions. This article focuses on the biological activity of this compound, exploring its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4O3SC_{18}H_{17}ClN_4O_3S, with a molecular weight of approximately 404.87 g/mol. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its biological activity and chemical reactivity.

Structural Features

FeatureDescription
Molecular FormulaC18H17ClN4O3SC_{18}H_{17}ClN_4O_3S
Molecular Weight404.87 g/mol
Key Functional GroupsTriazole, Hydrosulfide, Methoxy
Chlorine Substituent2-Chlorophenyl

Antimicrobial Properties

Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial properties. Research indicates that these compounds may target various pathogens through inhibition of essential biochemical pathways.

Case Study: Antiviral Activity

A notable study highlighted the antiviral activity of related compounds against human adenovirus (HAdV). Compounds derived from similar structures demonstrated potent inhibitory effects with selectivity indexes exceeding 100. For instance:

  • Compound 15 :
    • IC50 : 0.27 μM
    • CC50 : 156.8 μM
    • In vivo toxicity : Maximum tolerated dose = 150 mg/kg in hamsters.

These findings indicate a promising therapeutic potential for triazole derivatives in treating viral infections .

The biological activity of this compound may involve interactions with various enzymes and receptors involved in cellular signaling pathways. The triazole ring is known for its ability to coordinate with metal ions in enzymes, thereby inhibiting their activity.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low cytotoxicity, others may have higher toxicity levels depending on their structural modifications. It is crucial to optimize the chemical structure to enhance therapeutic efficacy while minimizing adverse effects.

Research Findings

Recent investigations into the biological activities of triazole derivatives have yielded several important insights:

  • Antiproliferative Effects : Compounds similar to This compound have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Studies indicate that these compounds may inhibit key enzymes involved in metabolic processes, which could lead to reduced growth rates in pathogenic organisms.
  • Cell Signaling Modulation : The interaction with cellular receptors suggests a role in modulating signaling pathways associated with cell survival and apoptosis.

Summary of Biological Activities

Activity TypeObservations
AntiviralPotent against HAdV with low cytotoxicity
AntimicrobialEffective against various pathogens
AntiproliferativeInhibits cancer cell growth
Enzyme InhibitionTargets critical metabolic enzymes

Properties

CAS No.

478254-45-4

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-11-8-15(25-2)13(16(9-11)26-3)10-20-23-17(21-22-18(23)27)12-6-4-5-7-14(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

MZHVBQWTFKCBSL-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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